molecular formula C11H13NO4 B13833962 1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)ethanone CAS No. 288401-28-5

1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)ethanone

Cat. No.: B13833962
CAS No.: 288401-28-5
M. Wt: 223.22 g/mol
InChI Key: KXMQCCSXWFSJPC-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of a hydroxy group, an isopropyl group, and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)ethanone typically involves the nitration of 2-hydroxy-5-isopropylacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-isopropyl-3-nitrobenzoic acid.

    Reduction: Formation of 1-(2-hydroxy-5-isopropyl-3-aminophenyl)ethanone.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-3-nitrophenyl)ethanone: Similar structure but lacks the isopropyl group.

    1-(2-Hydroxy-5-methylphenyl)ethanone: Similar structure but lacks the nitro group.

    1-(2-Hydroxy-5-methoxyphenyl)ethanone: Similar structure but has a methoxy group instead of the nitro group.

Uniqueness

1-(2-Hydroxy-5-isopropyl-3-nitrophenyl)ethanone is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

288401-28-5

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

1-(2-hydroxy-3-nitro-5-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C11H13NO4/c1-6(2)8-4-9(7(3)13)11(14)10(5-8)12(15)16/h4-6,14H,1-3H3

InChI Key

KXMQCCSXWFSJPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C

Origin of Product

United States

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